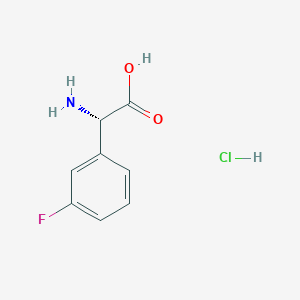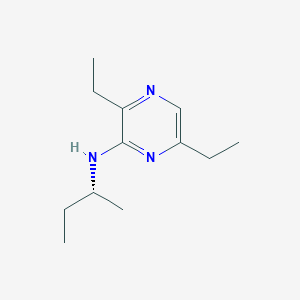
4-(1-Ethynylcyclopropyl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(1-Ethynylcyclopropyl)pyridine is a chemical compound with the molecular formula C10H9N. It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. This compound features a cyclopropyl group substituted with an ethynyl group at the 1-position, attached to the 4-position of the pyridine ring. The unique structure of this compound makes it an interesting subject for various chemical and pharmaceutical studies .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-Ethynylcyclopropyl)pyridine can be achieved through several methods. One common approach involves the cycloaddition of 1-azadienes with 2-carbon π-components in a [4 + 2] cycloaddition reaction . Another method includes the use of Grignard reagents added to pyridine N-oxides, followed by treatment with acetic anhydride or DMF . Additionally, mechanochemically activated magnesium metal can mediate the direct C-4-H alkylation of pyridines with alkyl halides .
Industrial Production Methods
Industrial production of pyridine derivatives, including this compound, often involves gas-phase synthesis over shape-selective catalysts such as ZSM-5 zeolite . This method is advantageous due to its efficiency and scalability, making it suitable for large-scale production.
化学反応の分析
Types of Reactions
4-(1-Ethynylcyclopropyl)pyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or alkyl halides under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced pyridine derivatives.
科学的研究の応用
4-(1-Ethynylcyclopropyl)pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
作用機序
The mechanism of action of 4-(1-Ethynylcyclopropyl)pyridine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit voltage-gated potassium channels, leading to the elongation of action potentials and enhanced release of neurotransmitters . This mechanism is similar to that of other pyridine derivatives used in neurological research.
類似化合物との比較
Similar Compounds
Pyridine: The parent compound, a simple aromatic heterocycle.
Dihydropyridines: Reduced forms of pyridine with significant biological activities.
Piperidines: Saturated six-membered nitrogen heterocycles with various pharmacological properties.
Uniqueness
4-(1-Ethynylcyclopropyl)pyridine is unique due to its ethynylcyclopropyl group, which imparts distinct chemical and biological properties
特性
分子式 |
C10H9N |
|---|---|
分子量 |
143.18 g/mol |
IUPAC名 |
4-(1-ethynylcyclopropyl)pyridine |
InChI |
InChI=1S/C10H9N/c1-2-10(5-6-10)9-3-7-11-8-4-9/h1,3-4,7-8H,5-6H2 |
InChIキー |
BMNDYDGZPCOTBY-UHFFFAOYSA-N |
正規SMILES |
C#CC1(CC1)C2=CC=NC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


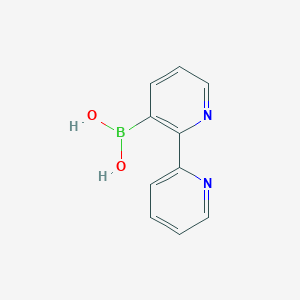
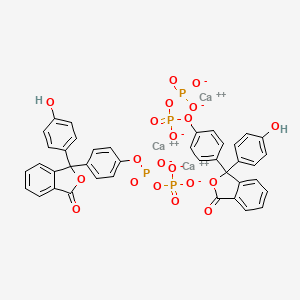
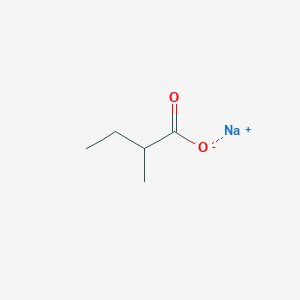
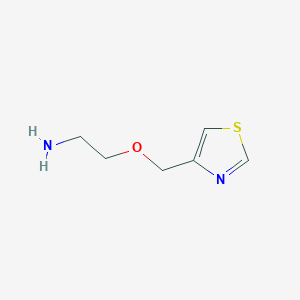

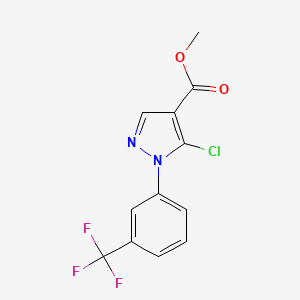
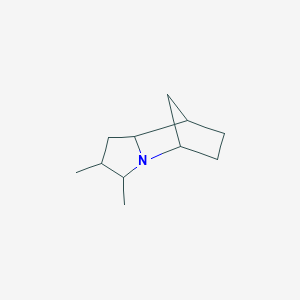
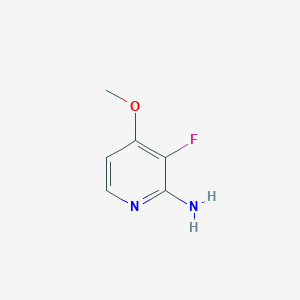
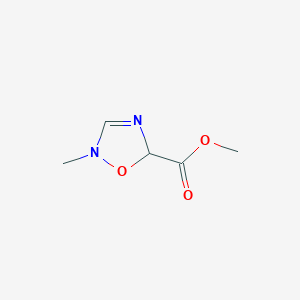
![5,6-Dichloro-2-(difluoromethyl)-1H-benzo[d]imidazole](/img/structure/B13119414.png)
![5-Methyl-2,3-dihydroimidazo[1,2-a]pyrimidine-6,7-diamine](/img/structure/B13119418.png)

